molecular formula C17H20F2N2O3S B6789624 N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide

Cat. No.: B6789624
M. Wt: 370.4 g/mol
InChI Key: IKZQTIHNVUDJRU-UHFFFAOYSA-N
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Description

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3S/c1-11-16(12-6-3-2-4-7-12)20-24-17(11)21-25(22,23)10-13-14(18)8-5-9-15(13)19/h5,8-9,12,21H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZQTIHNVUDJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCCCC2)NS(=O)(=O)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl and Methyl Groups: These groups can be introduced via alkylation reactions.

    Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-phenylmethanesulfonamide
  • N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,4-difluorophenyl)methanesulfonamide

Uniqueness

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-(2,6-difluorophenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the difluorophenyl group, in particular, can influence its reactivity and interaction with molecular targets.

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